1-(4-Diphenylmethyl)phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Diphenylmethyl)phenylethanone is an organic compound with the molecular formula C21H18O. It is a solid at room temperature and is primarily used in laboratory settings for research purposes . This compound is known for its unique structure, which includes a phenylethanone backbone with a diphenylmethyl group attached to the fourth position of the phenyl ring.
Vorbereitungsmethoden
The synthesis of 1-(4-Diphenylmethyl)phenylethanone can be achieved through various methods. One common approach involves the reaction of 4-diphenylmethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more complex processes, including the use of high-pressure reactors and advanced purification techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-(4-Diphenylmethyl)phenylethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Diphenylmethyl)phenylethanol.
Substitution: Various substitution reactions can occur on the phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions
Wissenschaftliche Forschungsanwendungen
1-(4-Diphenylmethyl)phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(4-Diphenylmethyl)phenylethanone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Diphenylmethyl)phenylethanone can be compared to other similar compounds, such as:
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzophenone: Contains two phenyl groups attached to a carbonyl carbon.
1-Phenylethanone: Similar to acetophenone but with additional substituents on the phenyl ring. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
Molekularformel |
C21H18O |
---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1-(4-benzhydrylphenyl)ethanone |
InChI |
InChI=1S/C21H18O/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3 |
InChI-Schlüssel |
HTCPTBUHYPKTLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.